1-[2-(Aminomethyl)cyclopentyl]propan-1-one
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Overview
Description
1-[2-(Aminomethyl)cyclopentyl]propan-1-one is an organic compound with the molecular formula C9H17NO. It is characterized by a cyclopentane ring substituted with an aminomethyl group and a propanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Aminomethyl)cyclopentyl]propan-1-one typically involves the reaction of cyclopentylmethylamine with propanone under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Aminomethyl)cyclopentyl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives .
Scientific Research Applications
1-[2-(Aminomethyl)cyclopentyl]propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-[2-(Aminomethyl)cyclopentyl]propan-1-one exerts its effects involves interactions with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The cyclopentane ring provides structural stability, while the propanone group can participate in various chemical reactions, modulating the compound’s overall reactivity .
Comparison with Similar Compounds
Cyclopentylamine: Similar in structure but lacks the propanone group.
Cyclopentanone: Contains the cyclopentane ring and ketone group but lacks the aminomethyl group.
1-(Aminomethyl)cyclopentane: Similar but without the propanone group.
Uniqueness: 1-[2-(Aminomethyl)cyclopentyl]propan-1-one is unique due to the combination of the aminomethyl and propanone groups attached to the cyclopentane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C9H17NO |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-[2-(aminomethyl)cyclopentyl]propan-1-one |
InChI |
InChI=1S/C9H17NO/c1-2-9(11)8-5-3-4-7(8)6-10/h7-8H,2-6,10H2,1H3 |
InChI Key |
UJIHEVHANWOFFH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CCCC1CN |
Origin of Product |
United States |
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